Boc-L-2-Aminomethylphe(Fmoc)

Description

BenchChem offers high-quality Boc-L-2-Aminomethylphe(Fmoc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-2-Aminomethylphe(Fmoc) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

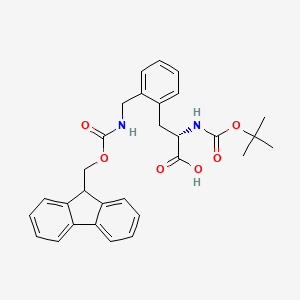

(2S)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGEKHRYXDFMC-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376135 |

Source

|

| Record name | Boc-L-2-Aminomethylphe(Fmoc) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266999-24-0 |

Source

|

| Record name | Boc-L-2-Aminomethylphe(Fmoc) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Aminomethylphenylalanine Derivatives: An In-Depth Technical Guide

Executive Summary & Strategic Importance

2-Aminomethylphenylalanine (2-Am-Phe) is a critical non-proteinogenic amino acid used primarily in the design of peptidomimetics. Its ortho-substituted aminomethyl group provides a unique handle for:

-

Conformational Constraint: It serves as the direct acyclic precursor to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , a rigid phenylalanine analog used to lock peptide backbone conformation.

-

Secondary structure induction: The ortho-amine can form intramolecular hydrogen bonds or salt bridges, stabilizing turn structures (e.g.,

-turns) in bioactive peptides. -

Orthogonal Functionalization: In drug discovery, the side-chain amine allows for the attachment of fluorophores, pharmacophores, or solubilizing tags independent of the peptide backbone.

This guide details the two most robust synthetic pathways: Asymmetric Alkylation via Schöllkopf Auxiliary (for high enantiopurity) and Negishi Cross-Coupling (for modular analog synthesis).

Retrosynthetic Analysis

The synthesis of 2-Am-Phe is best approached by disconnecting the side chain from the glycine backbone. The ortho-aminomethyl group is chemically labile; therefore, it is introduced in a masked form (Nitrile or Nitro) or via a protected amine.

Figure 1: Retrosynthetic logic flow. Route A is preferred for scale and enantiopurity; Route B is preferred for diversity.

Route A: Asymmetric Alkylation (The "Gold Standard")

This protocol utilizes the Schöllkopf bis-lactim ether method .[1] It is the industry standard for producing optical isomers with

Mechanism & Rationale[2][3]

-

Chirality Source: L-Valine directs the incoming electrophile to the trans face of the enolate.

-

Electrophile: 2-Cyanobenzyl bromide . The nitrile group is stable under basic alkylation conditions and serves as a robust precursor to the amine.

-

Reduction: Post-hydrolysis reduction of the nitrile using CoCl₂/NaBH₄ is superior to catalytic hydrogenation for preserving Fmoc/Boc orthogonality and preventing side-reactions (e.g., cyclization to Tic).

Detailed Protocol

Step 1: Formation of the Titanated/Lithiated Enolate

-

Reagent: (3S)-3,6-Dihydro-2,5-dimethoxy-3-isopropylpyrazine (Schöllkopf auxiliary).

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Base:

-Butyllithium (1.6 M in hexanes). -

Procedure:

-

Cool a solution of the auxiliary (1.0 eq) in THF to

under Argon. -

Add

-BuLi (1.05 eq) dropwise over 20 mins. The solution will turn deep red/orange, indicating enolate formation. -

Stir for 30 mins at

.

-

Step 2: Alkylation

-

Electrophile: 2-Cyanobenzyl bromide (1.1 eq) dissolved in minimal THF.

-

Addition: Add the electrophile solution dropwise to the enolate at

. -

Kinetics: Allow the mixture to warm slowly to

over 4 hours. -

Quench: Add saturated

solution. Extract with EtOAc, dry over -

Purification: Flash chromatography (Hexane/EtOAc). The product is the trans-adduct (2-cyanobenzyl group trans to the isopropyl group).

Step 3: Hydrolysis to the Methyl Ester

-

Conditions: Dissolve the alkylated intermediate in THF/0.25 N HCl (1:1).

-

Time: Stir at room temperature for 12–24 hours.

-

Workup: Wash with ether (removes the valine methyl ester auxiliary byproduct). Basify the aqueous layer (

) with

Step 4: Nitrile Reduction (The Critical Step)

Standard hydrogenation can be slow or lead to cyclization. The Borohydride-Cobalt method is preferred.

-

Substrate: Boc-protected 2-cyano-L-phenylalanine methyl ester (Protect the

-amine with -

Reagents:

(2.0 eq), -

Solvent: Methanol.

-

Procedure:

-

Dissolve substrate and

in MeOH. Cool to -

Add

portion-wise (Caution: Vigorous -

Stir for 1 hour at RT.

-

Workup: Acidify with 1N HCl to decompose boride complexes. Basify and extract.

-

Route B: Negishi Cross-Coupling (Modular Approach)

For researchers requiring diverse analogs (e.g., fluorinated or substituted rings), Jackson’s Negishi coupling is the method of choice.

Reaction Scheme

Protocol

-

Zinc Reagent Preparation:

-

Activate Zinc dust with TMSCl/1,2-dibromoethane in DMF.

-

Add N-(tert-butoxycarbonyl)-3-iodo-L-alanine methyl ester .

-

Stir until the starting material is consumed (exothermic).

-

-

Coupling:

-

Add 2-bromobenzonitrile (0.8 eq relative to Zn reagent).

-

Add Catalyst:

(2.5 mol%) and -

Heat to

for 4–12 hours.

-

-

Yield Expectations: Typically 60–75% yield. This route avoids the use of chiral auxiliaries but requires strict anhydrous conditions.

Comparative Data & Specifications

| Feature | Route A: Schöllkopf Alkylation | Route B: Negishi Coupling |

| Precursor Cost | Moderate (Auxiliary is recyclable) | High (Iodo-alanine is expensive) |

| Enantiopurity | Excellent ( | Good (Depends on starting amino acid) |

| Scalability | High (Gram to Kilogram) | Low to Medium (Zinc reagent handling) |

| Step Count | 4-5 Steps | 2-3 Steps |

| Key Risk | Hydrolysis conditions must be mild | Catalyst poisoning; Moisture sensitivity |

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis of Boc-2-(Fmoc-aminomethyl)-L-phenylalanine.

Troubleshooting & "Insider" Tips

-

Preventing Racemization: During the nitrile reduction (Step 4), avoid prolonged exposure to strong bases. The

method is generally safe, but temperature control ( -

Tic Formation: If the alpha-amine is unprotected during reduction, the newly formed side-chain amine can attack the alpha-carbonyl (if it's an ester) or react with residual formaldehyde (if used in other steps), cyclizing to Tic. Always Boc-protect the alpha-amine before reducing the nitrile.

-

Purification: The Schöllkopf auxiliary hydrolysis yields Valine methyl ester as a byproduct. This is easily removed by ether extraction of the acidic hydrolysate (the product remains in the aqueous phase as the hydrochloride salt).

References

-

Schöllkopf, U., et al. (1981).[1] Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. .

-

Jackson, R. F. W., et al. (1989). The Synthesis of Enantiomerically Pure Phenylalanine Derivatives via Organozinc Reagents. .

-

Osby, J. O., et al. (1986). Rapid and Efficient Reduction of Nitriles to Primary Amines with Cobalt Boride. .

-

Beilstein Journals. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. .

-

Chem-Impex. Product Monograph: Boc-2-(Fmoc-aminomethyl)-L-phenylalanine. .

Sources

The Role of Unnatural Amino Acids in Peptide Drug Discovery: A Technical Guide

Executive Summary

Peptides occupy a privileged chemical space between small molecules and biologics, offering high potency and selectivity.[1][2][3][4] However, natural peptides suffer from the "peptide liability": rapid proteolytic degradation, poor membrane permeability, and lack of oral bioavailability. Unnatural Amino Acids (UAAs) are the primary engineering toolkit used to overcome these limitations. This guide details the mechanistic roles of UAAs, specifically focusing on steric occlusion, conformational constraint, and permeability enhancement, and provides field-proven protocols for their synthesis and incorporation.

Mechanistic Foundations: Overcoming the Peptide Liability

The incorporation of UAAs is not merely about increasing chemical diversity; it is a strategic maneuver to alter the physicochemical properties of the peptide backbone.[1][2]

Proteolytic Stability via Steric Occlusion

Proteases (e.g., DPP-4, trypsin, chymotrypsin) rely on the recognition of specific backbone conformations and side-chain orientations to hydrolyze amide bonds.

-

Mechanism: Introducing sterically hindered UAAs, such as

-aminoisobutyric acid (Aib) or N-methylated amino acids , creates a "steric clash" within the enzyme's active site. This prevents the catalytic triad from accessing the scissile bond. -

Example: In GLP-1 agonists, the substitution of Alanine at position 8 with Aib renders the N-terminus resistant to Dipeptidyl Peptidase-4 (DPP-4).[][6][7]

Conformational Constraint (Entropy Reduction)

Linear peptides exist as a flexible ensemble of conformers, resulting in a high entropic penalty upon binding to a target.

-

Mechanism: UAAs like 1-aminocyclopropanecarboxylic acid (Ac3c) or

-disubstituted amino acids restrict the rotation of

Membrane Permeability via Solvation Shielding

The exposed amide backbone (-NH-CO-) is a major desolvation penalty for membrane crossing.

-

Mechanism: N-methylation removes the hydrogen bond donor capability of the amide nitrogen. Furthermore, strategic N-methylation can induce cis-peptide bond formation, promoting a "chameleonic" collapse where hydrophobic side chains shield the polar backbone during membrane transit.

Chemical Space Expansion: Key UAA Classes

| UAA Class | Structural Feature | Primary Function | Drug Discovery Application |

| Two side chains on | Induces Helicity / 3 | Stabilizing helical motifs in PPI inhibitors; preventing degradation (Semaglutide). | |

| N-Methylated | Methyl group on backbone Nitrogen | Permeability / Protease Resistance | Improving oral bioavailability (Cyclosporine A mimics); preventing aggregation. |

| Extra methylene in backbone | Proteolytic Immunity | Creating "Foldamers" that mimic secondary structures but are invisible to proteases. | |

| Olefinic Side Chains | Terminal alkenes (e.g., Allylglycine) | Macrocyclization ("Stapling") | Ring-Closing Metathesis (RCM) to lock helices and enable cell penetration. |

| Halogenated | Fluorine/Chlorine on aromatic rings | Metabolic Stability / Binding | Tuning pKa and lipophilicity; blocking metabolic hotspots (CYP450 oxidation). |

Strategic Design Workflow

The integration of UAAs requires an iterative design-make-test cycle. The following diagram outlines the decision logic for UAA selection based on the specific liability of the lead peptide.

Figure 1: Decision logic for selecting Unnatural Amino Acids based on peptide liabilities.

Technical Protocol: SPPS of Sterically Hindered UAAs

Standard SPPS protocols (e.g., HBTU/DIEA) often fail when coupling sterically hindered UAAs (like Aib) or coupling onto secondary amines (like N-methyl amino acids). The following protocol ensures high conversion rates.

The Challenge

-

Aib Coupling: The gem-dimethyl group creates significant steric bulk, slowing down nucleophilic attack.

-

N-methyl Coupling: The nucleophile is a secondary amine, which is less reactive and more sterically crowded than a primary amine.

Optimized Coupling Protocol

Reagents:

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU. Do not use HBTU.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to reduce racemization and accelerate activation.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 mins. Use ChemMatrix resin for difficult sequences (better swelling than polystyrene).

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-UAA (5 eq) and HATU (4.9 eq) in dry DMF.

-

Add DIEA (10 eq).

-

Allow to activate for 30-60 seconds (color change to yellow/orange). Note: Longer activation risks guanidinium formation.

-

-

Coupling:

-

Add activated mixture to resin.[8]

-

Microwave Irradiation: 75°C for 5 minutes (25W). Alternatively: 2 hours at RT with double coupling.

-

-

Monitoring (The Self-Validating Step):

-

Primary Amines: Use the Kaiser Test (Blue = Incomplete).[8]

-

Secondary Amines (N-methyl/Proline): You MUST use the Chloranil Test or Acetaldehyde/Chloranil Test . The Kaiser test does not detect secondary amines and will give a false "Coupling Complete" result.

-

Chloranil Protocol: Add 2% acetaldehyde in DMF + 2% chloranil in DMF to beads. Blue/Green beads = Free secondary amine (Incomplete). Colorless = Complete.[8]

-

-

Advanced Application: Peptide Stapling

Peptide stapling involves connecting two side chains (usually at positions i and i+4 or i and i+7) to lock the peptide into an

Synthesis Workflow (Ring-Closing Metathesis)

Figure 2: Workflow for Ring-Closing Metathesis (RCM) to generate stapled peptides.

Critical Considerations:

-

Catalyst: Grubbs I is standard, but Grubbs II is more active (though harder to remove).

-

Solvent: 1,2-Dichloroethane (DCE) is preferred over DCM for higher boiling points if heating is required.

-

Atmosphere: The reaction must be strictly anhydrous and under inert gas (Nitrogen/Argon) to preserve the catalyst.

Therapeutic Case Analysis: Semaglutide

Semaglutide (Ozempic/Wegovy) exemplifies the successful integration of UAAs to solve pharmacokinetic challenges.

-

Target: GLP-1 Receptor (Type 2 Diabetes / Obesity).[][6][7][10]

-

The Problem: Native GLP-1 has a half-life of ~1.5 minutes due to degradation by DPP-4 and rapid renal clearance.

-

The UAA Solution:

-

Aib Substitution (Pos 8): The native Alanine at position 8 was replaced with

-aminoisobutyric acid (Aib) .[][10] This gem-dimethyl substitution prevents DPP-4 from cleaving the N-terminal dipeptide. -

Fatty Diacid Linker (Pos 26): A C-18 fatty diacid is attached via a hydrophilic spacer (glutamic acid and OEG UAAs). This promotes non-covalent binding to serum albumin, extending the half-life to ~1 week.

-

Data Comparison:

| Parameter | Native GLP-1 | Semaglutide | Mechanism |

| Half-life | ~1.5 - 2 mins | ~165 hours | Albumin binding + DPP-4 Resistance |

| DPP-4 Stability | Poor | High | Aib steric hindrance |

| Sequence | Natural AAs | Contains Aib & Fatty Acid | UAA Engineering |

References

-

Lau, J., et al. (2015).[10] Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[6][7] Journal of Medicinal Chemistry. [Link]

-

Craik, D. J., et al. (2013). The Future of Peptide-based Drugs. Chemical Biology & Drug Design. [Link]

-

Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. [Link]

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

-

Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 6. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Semaglutide [pdb101.rcsb.org]

A Senior Application Scientist's In-depth Guide to Fmoc vs. Boc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery and development. The strategic choice between the two dominant orthogonal protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical determinant of synthetic success, influencing yield, purity, and scalability. This in-depth technical guide provides a comprehensive analysis of both methodologies from the perspective of a seasoned application scientist. We will dissect the core chemical principles, explore the causality behind experimental choices, and offer field-proven insights into protocol optimization, troubleshooting, and the nuanced selection of a strategy tailored to specific synthetic challenges.

The Foundation of Modern Peptide Synthesis: A Tale of Two Chemistries

The genesis of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield revolutionized the field, enabling the stepwise assembly of amino acids on an insoluble polymeric support.[1] This innovation circumvented the laborious purification of intermediates inherent to solution-phase synthesis.[1] The success of SPPS hinges on the concept of orthogonal protection , where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[2][3] This principle governs the two primary strategies employed today: Boc and Fmoc SPPS.

The fundamental distinction between the Boc and Fmoc strategies lies in the chemical lability of the temporary Nα-amino protecting group used during the iterative elongation of the peptide chain.[4][5]

-

The Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection.[5] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4] The "permanent" side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[4][6]

-

The Fmoc Strategy: Developed as a milder alternative, this method employs the base-labile Fmoc group for Nα-protection.[5][] Deprotection is accomplished using a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][8] This orthogonality allows for the use of acid-labile protecting groups for the side chains (e.g., tert-butyl, trityl), which are then removed concurrently with cleavage from the resin using a strong acid like TFA.[3][6]

This core difference in deprotection chemistry dictates the entire synthetic workflow, from the choice of solid support and side-chain protecting groups to the final cleavage conditions and potential side reactions.

The Chemical Cycles of Peptide Elongation: A Visual and Mechanistic Comparison

The iterative nature of SPPS can be visualized as a cyclical process of deprotection and coupling. Understanding the mechanistic nuances of each step is crucial for troubleshooting and optimization.

The Fmoc/tBu SPPS Cycle

The Fmoc strategy has become the predominant method for routine peptide synthesis due to its milder conditions and amenability to automation.[5]

Resin_Fmoc_AA [label="Resin-Bound\nFmoc-Protected AA", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resin_Free_Amine [label="Resin-Bound AA\nwith Free N-terminus", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_1 [label="Wash\n(DMF)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Wash_2 [label="Wash\n(DMF)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"];

Resin_Fmoc_AA -> Deprotection; Deprotection -> Wash_1; Wash_1 -> Resin_Free_Amine; Resin_Free_Amine -> Coupling; Coupling -> Wash_2; Wash_2 -> Resin_Fmoc_AA [label="Next Cycle"]; }

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.The mechanism of Fmoc deprotection involves the abstraction of an acidic proton from the fluorenyl ring system by piperidine, leading to β-elimination and the formation of dibenzofulvene (DBF) and carbon dioxide.[3] The DBF byproduct is a reactive electrophile that is scavenged by piperidine to prevent side reactions.[3]

The Boc/Bzl SPPS Cycle

While less common for routine synthesis, the Boc strategy remains a powerful tool, particularly for complex or aggregation-prone sequences.[4][5]

Resin_Boc_AA [label="Resin-Bound\nBoc-Protected AA", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(e.g., DIEA/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Resin_Free_Amine [label="Resin-Bound AA\nwith Free N-terminus", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Boc-AA-OH, Activator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_1 [label="Wash\n(DCM)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Wash_2 [label="Wash\n(DCM)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#5F6368"];

Resin_Boc_AA -> Deprotection; Deprotection -> Wash_1; Wash_1 -> Neutralization; Neutralization -> Resin_Free_Amine; Resin_Free_Amine -> Coupling; Coupling -> Wash_2; Wash_2 -> Resin_Boc_AA [label="Next Cycle"]; }

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.Boc deprotection proceeds via an acid-catalyzed mechanism where the tert-butyl group is cleaved as a stable tert-butyl cation. This process generates a protonated N-terminus, which requires a subsequent neutralization step before the next coupling reaction can occur.[3]

A Comparative Analysis: Choosing the Optimal Strategy

The decision between Fmoc and Boc SPPS is a multifactorial one, driven by the specific requirements of the target peptide, available resources, and desired scale.[4][5]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection | 20% Piperidine in DMF (mild base)[8] | 25-50% TFA in DCM (strong acid)[3] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[3] | Highly acid-stable (e.g., Bzl)[3] |

| Final Cleavage | TFA-based cocktails (e.g., TFA/TIS/H₂O)[6] | Strong acids (e.g., HF, TFMSA)[4][6] |

| Orthogonality | Fully orthogonal[3] | Partially orthogonal (relies on differential acid lability)[3] |

| Advantages | Milder conditions, automation-friendly, suitable for acid-sensitive residues, real-time monitoring of deprotection.[5][8][] | Robust for long/difficult sequences, can mitigate aggregation, lower cost of some reagents.[5][] |

| Disadvantages | Higher cost of Fmoc-amino acids, potential for diketopiperazine formation at the dipeptide stage, base-catalyzed side reactions.[][11] | Harsh final cleavage requires specialized equipment (e.g., for HF), potential for acid-catalyzed side reactions.[5] |

| Typical Applications | Routine peptide synthesis, synthesis of peptides with post-translational modifications, high-throughput synthesis.[5] | Synthesis of long or hydrophobic peptides prone to aggregation.[5][12] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized framework for key steps in both Fmoc and Boc SPPS. It is imperative to note that optimization is often sequence-dependent.

Fmoc-SPPS: A Standard Protocol

Materials:

-

Resin: Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides.[8]

-

Solvents: DMF, Dichloromethane (DCM).[13]

-

Coupling Reagents: Fmoc-amino acid, HBTU (or HATU), and Diisopropylethylamine (DIEA).[]

-

Washing Solvents: DMF, DCM.[13]

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[8]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes.[8]

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.[8]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with an equal molar amount of HBTU and 2 equivalents of DIEA in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Perform a ninhydrin test to monitor coupling completion.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.[4]

-

Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

Boc-SPPS: A Standard Protocol

Materials:

-

Resin: Merrifield or PAM resin.[12]

-

Solvents: DCM, DMF.[15]

-

Deprotection Reagent: 25-50% (v/v) TFA in DCM.[3]

-

Neutralization Reagent: 5-10% (v/v) DIEA in DCM.

-

Coupling Reagents: Boc-amino acid, HBTU (or DCC/HOBt).[]

-

Washing Solvents: DCM, Isopropanol.

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add the TFA/DCM solution and agitate for 1-2 minutes.

-

Drain and add fresh TFA/DCM solution, agitating for 20-30 minutes.

-

-

Washing: Wash the resin with DCM (3-5 times).

-

Neutralization:

-

Wash with isopropanol (2 times).

-

Add the DIEA/DCM solution and agitate for 5-10 minutes.

-

Wash with DCM (3-5 times).

-

-

Amino Acid Coupling:

-

Pre-activate the Boc-amino acid (3-5 equivalents) with HBTU and DIEA (or use a carbodiimide method) in DCM or DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Monitor coupling completion with a ninhydrin test.

-

-

Washing: Wash the resin with DCM (3-5 times).

-

Repeat Cycle: Return to step 2 for the next amino acid.

The Final Frontier: Cleavage and Deprotection

The final step in SPPS involves cleaving the synthesized peptide from the solid support and simultaneously removing the "permanent" side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the peptide sequence and the protecting groups used.[6]

Fmoc-SPPS Cleavage

Cleavage in Fmoc-SPPS is almost universally performed with TFA-based cocktails. Scavengers are added to trap the reactive cationic species generated from the acid-labile side-chain protecting groups.[6][16]

Common Cleavage Cocktail (Reagent K):

-

TFA (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)[16]

A more common and less odorous alternative for many peptides is:

-

TFA (95%)

-

Water (2.5%)

-

Triisopropylsilane (TIS) (2.5%)[6]

Protocol:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[6]

-

Agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[5]

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Boc-SPPS Cleavage

This process requires strong acids and specialized equipment due to the hazardous nature of the reagents.

Reagents:

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[6]

-

Scavengers (e.g., anisole, cresol).

Protocol (HF Cleavage):

-

Dry the peptide-resin thoroughly.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add the appropriate scavenger (e.g., anisole).

-

Cool the apparatus in a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel.[6]

-

Stir the reaction at 0°C for 1-2 hours.[6]

-

Remove the HF by vacuum distillation.

-

Precipitate and wash the peptide as described for the Fmoc strategy.

Troubleshooting and Side Reactions: A Field Guide

Despite the robustness of SPPS, side reactions can occur, leading to impurities.[17] Awareness of these potential pitfalls is key to successful synthesis.

| Side Reaction | Description | Strategy to Mitigate |

| Racemization | Loss of stereochemical integrity, particularly at the C-terminal amino acid of the incoming residue.[17] | Use of additives like HOBt or Oxyma Pure with carbodiimide coupling reagents. For Fmoc-Cys, use pre-formed symmetrical anhydrides or DIPCDI/HOBt for coupling.[] |

| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, especially Asp-Gly or Asp-Ser sequences, under both acidic and basic conditions.[11] | Use of protecting groups like Ompe or Mpe on the Asp side chain. Adding HOBt to the piperidine deprotection solution in Fmoc-SPPS can also help.[11] |

| Diketopiperazine Formation | Cyclization and cleavage of the N-terminal dipeptide, common in Fmoc-SPPS, especially with Proline at position 2.[11] | Couple the third amino acid immediately after deprotection of the second. Use of 2-chlorotrityl chloride resin can sterically hinder this side reaction.[11] |

| Aggregation | Inter- or intra-chain hydrogen bonding of the growing peptide, leading to incomplete coupling and deprotection.[11] | Switch to more polar solvents like NMP, use chaotropic salts, or employ microwave-assisted synthesis. The Boc strategy can sometimes be advantageous as the protonated N-terminus disrupts hydrogen bonding.[5][11] |

Purification and Analysis: Ensuring Peptide Integrity

The final stage of any peptide synthesis is purification and characterization. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both analytical assessment of purity and preparative purification.[18][19]

-

Principle: Peptides are separated based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a gradient of increasing acetonitrile in water with 0.1% TFA.[18][20]

-

Analysis: Analytical RP-HPLC provides a chromatogram indicating the purity of the crude peptide.

-

Purification: Preparative RP-HPLC allows for the isolation of the target peptide from deletion sequences and other impurities.[19]

-

Characterization: The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion: A Strategic Perspective

The choice between Fmoc and Boc solid-phase peptide synthesis is not a matter of one being definitively superior to the other, but rather a strategic decision based on a thorough understanding of their respective chemistries and the specific demands of the target peptide.[5] The Fmoc strategy, with its mild deprotection conditions and amenability to automation, has rightfully become the workhorse of modern peptide synthesis.[5][21] However, the classic Boc strategy remains an indispensable tool for tackling challenging sequences, particularly those prone to aggregation, and can offer economic advantages in certain large-scale applications.[5][] The adept peptide chemist is one who not only masters the technical execution of these protocols but also possesses the insight to select the most appropriate strategy, anticipate potential challenges, and rationally troubleshoot the synthesis to achieve the desired product in high purity and yield.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- BenchChem. (2025). A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis.

- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.

- BenchChem. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- BenchChem. (2025, December). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- Biosolve. (n.d.). Peptide Synthesis Solvents.

- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.

- Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Stynthesis Contents.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids.

- Thermo Fisher Scientific. (n.d.). Peptide synthesis: chemical essentials for standard and greener investigations.

- KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).

- Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- AAPPTec. (n.d.). Planning a Peptide Synthesis.

Sources

- 1. csbio.com [csbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Peptide Synthesis Solvents | Biosolve Shop [shop.biosolve-chemicals.eu]

- 15. peptide.com [peptide.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 18. bachem.com [bachem.com]

- 19. Peptide Purification Scale-Up with HPLC [knauer.net]

- 20. renyi.hu [renyi.hu]

- 21. chempep.com [chempep.com]

An In-Depth Technical Guide to Orthogonal Protecting Groups in Peptide Chemistry

Abstract

In the precise and incremental world of peptide synthesis, the strategic use of protecting groups is the cornerstone of success. It is the art of selectively masking reactive functional groups to direct the formation of amide bonds in a predetermined sequence. This guide provides an in-depth exploration of the principles and applications of orthogonal protecting groups in peptide chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core chemical strategies, provides detailed experimental insights, and visualizes the logical workflows that enable the synthesis of complex and therapeutically relevant peptides. We will dissect the causality behind experimental choices, grounding our discussion in the established E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework to deliver a field-proven and scientifically rigorous resource.

The Core Principle of Orthogonality: A Paradigm of Selective Control

The synthesis of a peptide with a defined sequence necessitates the stepwise formation of amide bonds. To prevent unwanted side reactions and ensure the fidelity of the growing peptide chain, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[1] The concept of orthogonality is central to this endeavor. It refers to the use of multiple classes of protecting groups within the same synthetic scheme that can be removed under distinct and mutually exclusive chemical conditions.[2][3] This allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[2]

An ideal protecting group strategy is the difference between a successful synthesis and a complex mixture of byproducts.[4] The choice of an orthogonal scheme is therefore a critical decision that dictates the entire synthetic strategy. An ideal protecting group should exhibit the following characteristics:

-

Ease of Introduction: The protecting group should be introduced onto the amino acid in high yield without inducing racemization.

-

Stability: It must be completely stable under the conditions required for subsequent peptide bond formation and the deprotection of other orthogonal groups.[]

-

Selective Removal: The group must be removable in high yield under conditions that do not affect the peptide backbone or other protecting groups present in the molecule.[]

The power of an orthogonal system lies in its ability to grant the chemist precise, independent control over different parts of the peptide, which is indispensable for the synthesis of complex architectures such as cyclic peptides, branched peptides, and peptides with post-translational modifications.[2][]

Caption: The principle of orthogonality, where distinct protecting groups are removed by unique chemical conditions.

Foundational Strategies in Solid-Phase Peptide Synthesis (SPPS)

Modern peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R.B. Merrifield.[4] In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated in a stepwise manner.[3] The success of SPPS is critically dependent on the chosen orthogonal protecting group strategy. Two main schemes have become the industry standard: the Fmoc/tBu and the Boc/Bzl strategies.

The Fmoc/tBu Strategy: The Modern Workhorse

The 9-Fluorenylmethoxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy is the most widely used method in SPPS today.[][7] It is a truly orthogonal system where the temporary Nα-protecting group (Fmoc) and the "permanent" side-chain protecting groups (tBu-based) are removed by entirely different chemical mechanisms.[3][7]

-

Nα-Protection: The Fmoc group is used for the temporary protection of the α-amino group. It is stable to acidic conditions but is readily cleaved by a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] This mild basic deprotection minimizes side reactions and preserves the integrity of acid-sensitive residues.[]

-

Side-Chain Protection: The reactive side chains of amino acids are protected with acid-labile groups, most commonly derived from tert-butanol (e.g., tert-butyl ether for Ser/Thr/Tyr, tert-butyl ester for Asp/Glu) or the trityl group.[3][10]

-

Final Cleavage: At the end of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of "scavengers" to trap the reactive carbocations generated during deprotection.[10][11]

The key advantage of the Fmoc/tBu strategy is its mildness and true orthogonality, which allows for the synthesis of long and complex peptides with high purity.[][7]

Caption: The iterative workflow of the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.

The Boc/Bzl Strategy: The Classic Approach

The tert-Butoxycarbonyl (Boc)/Benzyl (Bzl) strategy is the original method developed by Merrifield.[1][12] While less common now, it remains a robust and valuable technique, particularly for certain sequences. This strategy is considered "quasi-orthogonal" because both the temporary and permanent protecting groups are removed by acid, but of different strengths.[1][3]

-

Nα-Protection: The Boc group is used for temporary Nα-protection. It is stable to bases but is readily removed by a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).[9][12][13]

-

Side-Chain Protection: Side chains are protected with more robust, acid-labile groups, typically benzyl (Bzl)-based ethers, esters, and carbamates.[12]

-

Final Cleavage: The final cleavage from the resin and removal of the side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][12]

The requirement for repeated TFA treatment for Nα-deprotection and the use of hazardous HF for final cleavage are the primary drawbacks of this method, leading to the wider adoption of the milder Fmoc/tBu strategy.[14]

The Orthogonal Armamentarium: A Toolkit for Complex Synthesis

Beyond the primary Nα-protection, the true power of orthogonality is realized in the selective protection of amino acid side chains. This allows for site-specific modifications, such as cyclization, branching, or the introduction of labels, while the peptide remains anchored to the solid support.[][15]

| Protecting Group | Abbreviation | Functionality Protected | Deprotection Conditions | Orthogonal To |

| tert-Butyl | tBu | -OH (Ser, Thr, Tyr), -COOH (Asp, Glu) | Strong Acid (e.g., TFA) | Fmoc, Alloc, Dde, ivDde |

| Trityl | Trt | -SH (Cys), -OH (Ser, Thr), -CONH₂ (Asn, Gln), His | Mild Acid (e.g., 1-2% TFA in DCM) | Fmoc, Alloc, Dde, ivDde |

| Allyloxycarbonyl | Alloc | -NH₂ (Lys, Orn) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, tBu, Trt, Dde |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | -NH₂ (Lys, Orn) | 2% Hydrazine in DMF | Fmoc, Boc, tBu, Trt, Alloc |

| 4-Methyltrityl | Mtt | -NH₂ (Lys, Orn), -SH (Cys), His | Very Mild Acid (e.g., 1% TFA in DCM) | Fmoc, Alloc, Dde |

| Acetamidomethyl | Acm | -SH (Cys) | Mercury(II) or Silver(I) salts, Iodine | Fmoc, Boc, tBu, Trt |

Table 1: Common Orthogonal Side-Chain Protecting Groups and Their Deprotection Conditions.[8][11][15]

The strategic combination of these groups enables highly complex synthetic routes. For instance, a peptide can be synthesized using the Fmoc/tBu strategy, with a lysine side chain protected by Dde and an aspartic acid side chain protected by an allyl ester. The Dde group can be removed with hydrazine to allow for branching at the lysine side chain. Subsequently, the allyl group can be removed with a palladium catalyst to enable cyclization with the N-terminus, all while the tBu-protected residues remain untouched until the final TFA cleavage.

Experimental Protocols: From Theory to Practice

The trustworthiness of a synthetic strategy is validated by robust and reproducible protocols. Below are representative, step-by-step methodologies for key deprotection procedures.

Protocol 4.1: Nα-Fmoc Group Deprotection in SPPS

Objective: To remove the temporary Fmoc protecting group from the N-terminus of a resin-bound peptide to allow for the next coupling cycle.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

SPPS reaction vessel (manual or automated)

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF within the SPPS reaction vessel for 15-30 minutes.

-

Drain the DMF.

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture for 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct. The resin is now ready for the next coupling step.

Causality: The use of a two-stage deprotection with a brief initial exposure followed by a longer one ensures efficient removal of the Fmoc group while minimizing potential side reactions like aspartimide formation, which can be promoted by prolonged exposure to base.[16] Thorough washing is critical as residual piperidine can neutralize the activated carboxylic acid in the subsequent coupling step, leading to incomplete reactions.

Protocol 4.2: Orthogonal Removal of a Lysine Dde Group

Objective: To selectively deprotect the ε-amino group of a lysine residue for on-resin side-chain modification.

Materials:

-

Peptide-resin containing a Lys(Dde) residue (N-terminus should be protected, e.g., with Boc)

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

Procedure:

-

Swell the peptide-resin in DMF.

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Drain the swelling solvent and add the 2% hydrazine/DMF solution to the resin.

-

Agitate the mixture at room temperature. Monitor the reaction progress (typically 5-15 minutes, can be checked by a colorimetric test like the Kaiser test on a small sample of beads).

-

Once deprotection is complete, drain the hydrazine solution.

-

Wash the resin extensively with DMF (7-10 times) to completely remove hydrazine, which is highly nucleophilic and would interfere with subsequent reactions.

-

The newly exposed lysine side-chain amine is now available for modification.

Causality: Hydrazine acts as a nucleophile that attacks the Dde group, leading to its cleavage.[8] The N-terminal protecting group (often Boc is used in this step for stability) and all acid-labile side-chain groups (tBu, Trt) are completely stable to these conditions, demonstrating the orthogonality of the Dde group.

Advanced Applications: Building Complexity with Orthogonal Control

The true utility of orthogonal protecting groups is showcased in the synthesis of non-linear and modified peptides, which are often more stable and possess enhanced biological activity compared to their linear counterparts.

Synthesis of Cyclic Peptides

Peptide cyclization significantly enhances conformational rigidity and resistance to enzymatic degradation. Orthogonal protecting groups are essential for achieving controlled on-resin cyclization.[17][18] A common strategy involves protecting the side chains of two amino acids (e.g., the carboxyl group of Aspartic acid and the amino group of Lysine) with mutually orthogonal groups. After linear assembly, these two groups are selectively removed, and an intramolecular amide bond is formed before the final cleavage from the resin.

Caption: A representative workflow for the on-resin synthesis of a side-chain-to-side-chain cyclic peptide.

Native Chemical Ligation (NCL)

For the synthesis of very large peptides or small proteins (>50 amino acids), stepwise SPPS becomes inefficient due to accumulating impurities.[19] Native Chemical Ligation (NCL) is a powerful technique that allows for the chemoselective joining of two unprotected peptide fragments.[18][19] The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[19] Orthogonal strategies are crucial for preparing these peptide fragments, especially those containing internal cysteine residues that must remain protected during the synthesis of the thioester fragment. Groups like Acm are often used for this purpose as they are stable during both SPPS and the final HF or TFA cleavage, and can be removed later.[17]

Conclusion

The principle of orthogonal protection is not merely a technical convenience but a foundational paradigm that has revolutionized peptide chemistry. It provides the essential control required to move beyond simple linear sequences and construct the complex, functional peptide architectures demanded by modern drug discovery and biomedical research. From the workhorse Fmoc/tBu strategy to the specialized applications of hydrazine- and palladium-labile groups, a deep understanding of the causality, stability, and selective cleavage of these chemical guardians is indispensable for any scientist in the field. The continued development of new orthogonal systems will undoubtedly push the boundaries of peptide science, enabling the synthesis of molecules with ever-greater complexity and therapeutic potential.

References

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: [Link]

-

Fiveable. (2025, August 15). Side Chain Protection Definition - Organic Chemistry Key... Fiveable. Available at: [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]

-

Chemistry World. (2021, May 18). Peptide ligation strategy unlocks diverse range of structural motifs. Chemistry World. Available at: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis. AAPPTec. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Native Chemical Ligation: A Boon to Peptide Chemistry. PMC. Available at: [Link]

- Google Patents. (n.d.). WO2004092202A1 - Process for production of cyclic peptides. Google Patents.

-

Kimmerlin, T., & Seebach, D. (2005). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229–260. Available at: [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]

-

Royal Society of Chemistry. (2024, February 2). Chemical protein synthesis via one-pot multiple peptide ligation strategies. Royal Society of Chemistry. Available at: [Link]

-

Chan, W. C., et al. (1999). Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Journal of the Chemical Society, Perkin Transactions 1, (14), 2055-2061. Available at: [Link]

-

University of Glasgow. (n.d.). Cyclic peptide synthesis. Jamieson Group. Available at: [Link]

-

Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. PubMed. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

ChemRxiv. (n.d.). Chemoselective Peptide Cyclization and Bicyclization Directly on Unprotected Peptides. ChemRxiv. Available at: [Link]

-

Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Available at: [Link]

-

Unacademy. (n.d.). 2. Carboxyl protecting groups. Unacademy. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). New methods in peptide synthesis. Part III. Protection of carboxyl group. RSC Publishing. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. AAPPTec. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PMC. Available at: [Link]

-

ACS Publications. (2005, March 23). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (2022, July 11). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. drivehq.com [drivehq.com]

- 15. peptide.com [peptide.com]

- 16. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2004092202A1 - Process for production of cyclic peptides - Google Patents [patents.google.com]

- 18. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 19. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-2-Aminomethylphe(Fmoc)

Introduction: A Keystone Building Block in Modern Peptide Synthesis

Boc-L-2-Aminomethylphe(Fmoc), a sophisticated and strategically protected amino acid derivative, represents a critical tool in the arsenal of peptide chemists and drug development professionals. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc) group on the alpha-amino group and a fluorenylmethoxycarbonyl (Fmoc) group on the side-chain aminomethyl functionality, offers a distinct orthogonal protection scheme. This arrangement is particularly advantageous in the synthesis of complex peptides, peptidomimetics, and other intricate molecular constructs where precise control over reactive sites is paramount.

This technical guide provides a comprehensive exploration of the core physicochemical properties of Boc-L-2-Aminomethylphe(Fmoc). As your senior application scientist, this document is designed to move beyond a simple recitation of data points. Instead, it offers a deeper understanding of the causality behind experimental choices and provides robust, self-validating protocols for the characterization of this and similar molecules. The insights contained herein are intended to empower researchers to optimize their synthetic strategies, ensure the quality of their starting materials, and ultimately, accelerate their research and development endeavors.

Molecular Structure and Inherent Properties

The foundational physicochemical characteristics of Boc-L-2-Aminomethylphe(Fmoc) are intrinsically linked to its molecular structure. The presence of the bulky, hydrophobic Boc and Fmoc protecting groups significantly influences its behavior in various chemical environments.

A Technical Guide to Boc-L-2-Aminomethylphenylalanine(Fmoc) for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Boc-L-2-Aminomethylphenylalanine(Fmoc), a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Strategic Advantage of a Bifunctional Amino Acid

Boc-L-2-Aminomethylphenylalanine(Fmoc) is a non-canonical amino acid derivative that offers unique structural possibilities in peptide and medicinal chemistry. Its design, featuring both a Boc-protected alpha-amino group and an Fmoc-protected side-chain amino group, allows for orthogonal deprotection strategies. This dual protection scheme is instrumental in the construction of branched peptides, cyclic peptides, and molecules with precisely positioned functional groups.[1][2] The strategic placement of an aminomethyl group on the phenyl ring opens avenues for creating novel peptide architectures with enhanced biological activity and stability.

The choice between Fmoc and Boc protecting groups for the α-amino group is a critical decision in solid-phase peptide synthesis (SPPS), influencing the overall efficiency and purity of the final product.[] The Boc strategy utilizes an acid-labile Boc group, requiring moderately strong acid for removal, while the Fmoc strategy employs a base-labile Fmoc group, which is cleaved under milder alkaline conditions.[][4] This fundamental difference dictates the compatibility with other protecting groups and the overall synthetic strategy.[]

Supplier Landscape and Quality Considerations

The quality of the starting amino acid derivative is paramount for the success of peptide synthesis.[5] Impurities in the starting material can lead to the formation of deletion or truncated sequences, complicating purification and reducing the overall yield.[5] When sourcing Boc-L-2-Aminomethylphenylalanine(Fmoc), it is crucial to consider not only the chemical purity but also the enantiomeric purity and the presence of any residual solvents or reagents from the manufacturing process.

Several suppliers offer this specialized amino acid derivative. Below is a comparative table of prominent suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the purity and specifications of the product.

| Supplier | Purity (Typical) | Available Quantities | Notes |

| Bide Pharmatech Ltd. | ≥98% | Grams to Kilograms | Offers a range of peptide synthesis reagents.[6] |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | ≥98% (HPLC) | Grams to Kilograms | Specializes in amino acids and derivatives.[6] |

| Shanghai GL Peptide Ltd. | ≥98% | Grams | Focuses on custom peptide synthesis and amino acids.[6] |

| Shanghai YuanYe Biotechnology Co., Ltd. | ≥98% | Grams | Provides a wide array of biochemical reagents.[6] |

| Nanjing Peptide Biotech Ltd. | ≥98% | Grams | Specializes in peptide-related products.[6] |

| Chiral Quest (Suzhou) Co., Ltd. | High Purity | Bulk Quantities | Focus on chiral technologies.[6] |

| Chem-Impex | ≥98% (HPLC) | Grams | Provides a variety of chemical building blocks.[1] |

Note: The CAS number for this compound can vary between suppliers. The most commonly cited CAS numbers are 266999-24-0, 959573-16-1, and 1217808-42-8. It is essential to confirm the chemical structure and CAS number with the chosen supplier to ensure the correct regioisomer is obtained. The structural difference lies in which amine group is protected by Boc and which by Fmoc. This guide focuses on the derivative where the α-amino group is Boc-protected and the side-chain aminomethyl group is Fmoc-protected.

Experimental Protocols and Mechanistic Rationale

The use of Boc-L-2-Aminomethylphenylalanine(Fmoc) in SPPS requires careful consideration of the orthogonal deprotection steps. The following protocols are based on standard Fmoc/tBu and Boc/Bzl strategies, adapted for this specific derivative.

General Workflow for Peptide Synthesis using Boc-L-2-Aminomethylphe(Fmoc)

The overall workflow for incorporating this amino acid into a peptide sequence via SPPS is outlined below. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Caption: General workflow for solid-phase peptide synthesis incorporating Boc-L-2-Aminomethylphe(Fmoc).

Step-by-Step Protocol for Incorporation

Materials:

-

Boc-L-2-Aminomethylphenylalanine(Fmoc)

-

High-quality, amine-free Dimethylformamide (DMF)[7]

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., Diisopropylethylamine (DIEA) or 2,4,6-Collidine)

-

Appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids)[7]

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)[8]

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[4][7]

-

First Amino Acid Coupling (if applicable): If Boc-L-2-Aminomethylphe(Fmoc) is not the first amino acid, couple the preceding Fmoc-protected amino acid to the resin using standard coupling protocols.

-

Fmoc Deprotection of the Preceding Amino Acid: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[4] Wash the resin thoroughly with DMF.

-

Coupling of Boc-L-2-Aminomethylphenylalanine(Fmoc):

-

Dissolve Boc-L-2-Aminomethylphenylalanine(Fmoc) (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIEA, 6 eq.) in DMF.[4]

-

Add the activation mixture to the deprotected resin and agitate for 2 hours or until a negative Kaiser test is observed.

-

Wash the resin with DMF and DCM.

-

-

Boc Deprotection: To deprotect the α-amino group of the newly coupled amino acid, treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[9]

-

Rationale: The use of TFA selectively removes the acid-labile Boc group, leaving the base-labile Fmoc group on the side chain intact. This is the core of the orthogonal strategy.[10]

-

-

Coupling of the Next Amino Acid: Couple the subsequent Fmoc-protected amino acid using standard coupling protocols as described in step 4.

-

Chain Elongation: Repeat the Fmoc deprotection (piperidine) and coupling cycles for all subsequent amino acids.

-

Selective Fmoc Deprotection of the Side Chain: Once the peptide chain is fully assembled, the Fmoc group on the side chain of the 2-aminomethylphenylalanine residue can be selectively removed by treating the resin with 20% piperidine in DMF. This exposes a primary amine on the side chain for further modification, such as branching or labeling.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K for peptides with sensitive residues).[8] The choice of cocktail depends on the amino acid composition of the peptide.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Orthogonal Deprotection Strategy

The key to successfully utilizing Boc-L-2-Aminomethylphenylalanine(Fmoc) lies in the precise control of the deprotection conditions. The following diagram illustrates the orthogonal deprotection scheme.

Caption: Orthogonal deprotection of Boc-L-2-Aminomethylphe(Fmoc).

Conclusion and Future Perspectives

Boc-L-2-Aminomethylphenylalanine(Fmoc) is a powerful tool for the synthesis of complex and structurally diverse peptides. Its unique bifunctional nature, enabled by an orthogonal protection strategy, allows for the precise introduction of functional groups and the creation of novel molecular architectures. A thorough understanding of the underlying chemistry of Boc and Fmoc protecting groups, coupled with the use of high-quality reagents and optimized protocols, is essential for the successful application of this versatile building block in research and drug development.[8] The continued development of such specialized amino acid derivatives will undoubtedly push the boundaries of peptide science, enabling the creation of next-generation therapeutics with enhanced efficacy and specificity.

References

-

T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. BOC-L-2-AMINOMETHYLPHE(FMOC) | 266999-24-0 [chemicalbook.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Methodological & Application

Selective Deprotection of the Side-Chain Amine in Nα-Boc-4-(aminomethyl)phenylalanine: A Detailed Technical Guide

Introduction: The Imperative of Orthogonal Protection in Peptide Science

In the intricate world of peptide synthesis and drug development, the use of non-canonical amino acids like 4-(aminomethyl)phenylalanine offers a gateway to novel therapeutics with enhanced biological activity and stability.[1] The presence of two primary amine functionalities—the α-amino group and the benzylic amino group on the side chain—necessitates a sophisticated and orthogonal protection strategy. This approach is fundamental to achieving selective chemical modifications, allowing for the stepwise construction of complex peptide architectures.[][3][4]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in this field, prized for its stability across a range of reaction conditions and its facile, acid-catalyzed removal.[5][6] When both amines of 4-(aminomethyl)phenylalanine are protected with Boc groups, the differential lability of the α-amino Boc group versus the benzylic side-chain Boc group becomes a critical leverage point for selective deprotection. This guide provides an in-depth exploration of the principles and protocols for the selective deprotection of the side-chain aminomethyl group of Nα-Boc-4-(aminomethyl)phenylalanine, a key step in unlocking its synthetic potential.

The Chemical Rationale for Selective Deprotection

The selective cleavage of one Boc group in the presence of another hinges on the subtle differences in their electronic and steric environments. The α-amino Boc group is generally more susceptible to acidolysis than the benzylic amino Boc group. This increased lability can be attributed to the influence of the adjacent carboxylic acid moiety, which can participate in the stabilization of the transition state during deprotection.

The mechanism of acid-catalyzed Boc deprotection proceeds through the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide.[5][7] The choice of acid and reaction conditions dictates the efficiency and selectivity of this process.[1] Strong acids, such as trifluoroacetic acid (TFA), typically lead to the rapid and complete removal of both Boc groups.[1] Conversely, milder acidic conditions, such as hydrogen chloride (HCl) in an aprotic solvent like 1,4-dioxane, can be fine-tuned to selectively cleave the more labile α-amino Boc group, leaving the side-chain Boc group intact.[1][8]

Visualizing the Deprotection Pathways

To illustrate the strategic choice between selective and complete deprotection, the following diagram outlines the chemical transformations involved.

Figure 1: Deprotection pathways for di-Boc protected 4-(aminomethyl)phenylalanine.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for both the selective and complete deprotection of Nα-Boc-4-(aminomethyl)phenylalanine.

Protocol 1: Selective Deprotection of the Nα-Boc Group

This protocol details the selective removal of the Nα-Boc group using 4M HCl in 1,4-dioxane, a method favored for its high selectivity and efficiency.[8][9][10]

Materials:

-

Nα-Boc, Nε-Boc-4-(aminomethyl)phenylalanine

-

4M HCl in 1,4-dioxane (anhydrous)

-

Anhydrous 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the di-Boc protected 4-(aminomethyl)phenylalanine (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate).

-

Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete consumption of the starting material. Typically, the reaction is complete within 30 minutes to 2 hours.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

To the resulting residue, add cold, anhydrous diethyl ether to precipitate the hydrochloride salt of the mono-deprotected product.

-

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Nε-Boc-4-(aminomethyl)phenylalanine hydrochloride.

Workflow for Selective Deprotection:

Figure 2: Experimental workflow for selective Nα-Boc deprotection.

Protocol 2: Complete Deprotection of Both Boc Groups

For applications requiring the fully deprotected 4-(aminomethyl)phenylalanine, a strong acid like trifluoroacetic acid (TFA) is employed.[1]

Materials:

-

Nα-Boc, Nε-Boc-4-(aminomethyl)phenylalanine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the di-Boc protected 4-(aminomethyl)phenylalanine (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

-

Isolation: Add cold, anhydrous diethyl ether to the residue to precipitate the product as the dihydrochloride or di-TFA salt. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation: A Comparative Overview

The choice of deprotection method significantly impacts the outcome of the synthesis. The following table summarizes the key parameters and expected outcomes for the selective and complete deprotection protocols.

| Parameter | Selective Deprotection (Protocol 1) | Complete Deprotection (Protocol 2) |

| Reagent | 4M HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) in DCM |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 30 minutes - 2 hours | 1 - 2 hours |

| Product | Nε-Boc-4-(aminomethyl)phenylalanine | 4-(aminomethyl)phenylalanine |

| Typical Yield | >90% | >90% |

| Key Advantage | High selectivity for the Nα-Boc group | Efficient removal of both Boc groups |

| Consideration | Use of anhydrous conditions is crucial | Potential for side reactions with acid-sensitive groups |

Troubleshooting and Scientific Insights

Incomplete Deprotection:

-

Cause: Insufficient acid concentration or reaction time. The purity of the reagents, particularly the anhydrous nature of the solvent in Protocol 1, is also critical.

-

Solution: Ensure the use of fresh, high-quality reagents. If TLC or LC-MS indicates incomplete reaction, the reaction time can be extended. For particularly stubborn substrates, a slight increase in the equivalents of acid may be necessary, but this should be done cautiously to maintain selectivity in Protocol 1.

Side Reactions:

-

t-Butylation: The tert-butyl cation generated during deprotection is a potent electrophile and can lead to the alkylation of nucleophilic residues, such as tryptophan or methionine, if they are present in the peptide chain.[11]

-

Mitigation: The use of scavengers, such as triethylsilane (TES) or triisopropylsilane (TIS), in the deprotection cocktail can effectively trap the tert-butyl cations and prevent unwanted side reactions. This is particularly important when using strong acids like TFA.

-

Chlorinated Byproducts: While less common, the use of HCl can potentially lead to the formation of chlorinated byproducts. Using high-purity, anhydrous HCl in dioxane and minimizing reaction times can help to reduce this risk.

Product Isolation:

-

Oily Products: The hydrochloride or TFA salts of the deprotected amines can sometimes be oils rather than crystalline solids, making isolation by filtration challenging.

-

Solution: Trituration with a non-polar solvent like cold diethyl ether or pentane can often induce solidification. If the product remains an oil, it can be isolated by careful decantation of the solvent and drying under high vacuum.

Conclusion: Enabling Advanced Peptide Design